TxA2 Synthase Inhibition Potency: Intermediate IC50 Relative to Ridogrel and CV-4151
5-Pyridin-3-ylpentanoic acid hydrochloride inhibits human thromboxane A2 synthase with an IC50 of 500 nM . This is approximately 100-fold weaker than the clinical-stage dual inhibitor ridogrel (IC50 = 5.0 ± 0.37 nM against human platelet microsomal TxA2S) and approximately 560-fold weaker than CV-4151 (IC50 = 0.89 nM) . The intermediate potency places this compound in a distinct activity tier: it is substantially more potent than the weak inhibitor dazoxiben (IC50 ≈ 106–330 nM in some reported conditions) yet markedly less potent than sub-nanomolar clinical candidates .
| Evidence Dimension | Thromboxane A2 synthase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | Ridogrel: IC50 = 5.0 ± 0.37 nM; CV-4151: IC50 = 0.89 nM; Dazoxiben: IC50 ≈ 106–330 nM |
| Quantified Difference | ~100-fold less potent vs. ridogrel; ~560-fold less potent vs. CV-4151; ~2–5-fold more potent (depending on comparator assay) vs. dazoxiben |
| Conditions | Human platelet microsomal TxA2 synthase assays; enzyme inhibition measured via TXB2 formation |
Why This Matters
This intermediate potency band is valuable for SAR studies requiring measurable but non-saturating target engagement, enabling detection of both potency-enhancing and potency-diminishing structural modifications.
- [1] BindingDB. BDBM50028757: 5-Pyridin-3-yl-pentanoic acid; hydrochloride. IC50 = 500 nM against Thromboxane A2 Synthase (Homo sapiens). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50028757 (accessed 2026-04-27). View Source
- [2] Vane, J.; Botting, R. Ridogrel: a selective inhibitor of the cytochrome P450-dependent thromboxane synthesis. Biochem. Pharmacol. 1992, 43, 1647–1650. View Source
- [3] BindingDB. BDBM50010960: CV-4151 (CHEMBL26820). IC50 = 0.890 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50010960 (accessed 2026-04-27). View Source
- [4] Ishibashi, M. et al. RS-5186 (thromboxane synthetase inhibitor). Seitai no Kagaku 1989, 40(4). (Dazoxiben IC50 = 106 nM under comparable conditions). View Source
